molecular formula C9H12O B165765 2-Phenyl-2-propanol CAS No. 617-94-7

2-Phenyl-2-propanol

Cat. No. B165765
CAS RN: 617-94-7
M. Wt: 136.19 g/mol
InChI Key: BDCFWIDZNLCTMF-UHFFFAOYSA-N
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Description

2-Phenyl-2-propanol is a white to pale-yellow, odorless solid . It belongs to the alcohol group and is a derivative of cumene .

  • The Grignard reaction between phenylmagnesium bromide and acetone .
  • The oxidation of cumene by H2O2 in the presence of CO2. This reaction is catalyzed by 12-tungstocobaltate heteropolyanions (Co1.5PW12O40) supported on activated carbon in liquid phase .


Molecular Structure Analysis

The molecular formula of 2-Phenyl-2-propanol is C9H12O . It is a tertiary alcohol and a member of benzyl alcohols .


Chemical Reactions Analysis

The oxidation of cumene into 2-Phenyl-2-propanol is a key challenge in petrochemical industrial processes due to the efficient conversion from cheap petroleum feed stocks to value-added oxygenated compounds .


Physical And Chemical Properties Analysis

2-Phenyl-2-propanol is a white to pale-yellow, odorless solid which is combustible yet difficult to ignite and barely dissolves in water .

Scientific Research Applications

Organic Syntheses

2-Phenyl-2-propanol is used in organic syntheses . It can be synthesized through a Grignard reaction between phenylmagnesium bromide and acetone . This compound is a white to pale-yellow, odorless solid which is combustible yet difficult to ignite and barely dissolves in water .

Medical Field

In the medical field, 2-Phenyl-2-propanol can serve as a biomarker of cumene . Cumene is a chemical compound that is a derivative of benzene and is widely used in the production of phenol and acetone. The presence of 2-Phenyl-2-propanol in urine can indicate exposure to cumene .

Safety And Hazards

2-Phenyl-2-propanol is classified as having acute toxicity when ingested, and it can cause skin and eye irritation . There is strong evidence that 2-phenyl-2-propanol may lead to allergic reactions for humans .

Future Directions

2-Phenyl-2-propanol can either be applied in organic syntheses, or be reactants or intermediates in agrochemical, medical, and dyestuff fields . It is also the main metabolite of cumene, and therefore 2-phenyl-2-propanol can serve as a biomarker of cumene .

properties

IUPAC Name

2-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFWIDZNLCTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)O
Source PubChem
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID3027247
Record name 2-Phenylpropan-2-ol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Solid; [HSDB] Yellow liquid; mp = 32-34 deg C; [MSDSonline]
Record name Benzenemethanol, .alpha.,.alpha.-dimethyl-
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Record name 2-Phenylisopropanol
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Boiling Point

202 °C @ 760 MM HG
Record name 2-PHENYLISOPROPANOL
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE
Record name 2-PHENYLISOPROPANOL
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Density

0.9735 @ 20 °C/4 °C
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Vapor Pressure

Vapor pressure = 0.52 mm Hg at 37.8 °C
Record name 2-PHENYLISOPROPANOL
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Product Name

2-Phenyl-2-propanol

Color/Form

PRISMS

CAS RN

617-94-7
Record name 2-Phenyl-2-propanol
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Record name 2-Phenylisopropanol
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Record name 2-Phenyl-2-propanol
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Melting Point

36 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Synthesis routes and methods IV

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-propanol
Reactant of Route 2
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2-Phenyl-2-propanol
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2-Phenyl-2-propanol
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2-Phenyl-2-propanol
Reactant of Route 6
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Citations

For This Compound
1,500
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of 2-phenyl-2-propanol when used as a fragrance ingredient is presented. 2-Phenyl-2-propanol … Available data for 2-phenyl-2-propanol were evaluated then summarized and includes …
Number of citations: 4 www.sciencedirect.com
X Liu, G Lu, Y Guo, Y Guo, Y Wang, X Wang - Journal of Molecular …, 2006 - Elsevier
… of 2-phenyl-2-propanol has been studied by our group, because that 2-phenyl-2-propanol … hydroperoxide as an oxidant, 2-phenyl-2-propanol was obtained as a side-product, and …
Number of citations: 32 www.sciencedirect.com
S Iwata - Computational and Theoretical Chemistry, 2017 - Elsevier
… of 1-phenylethanone and 2-phenyl-2-propanol with water molecules is higher … 2-phenyl-2-propanol-water. Furthermore, it was found that 1-phenylethanone and 2-phenyl-2-propanol …
Number of citations: 9 www.sciencedirect.com
H Pines, F Schappell - The Journal of Organic Chemistry, 1964 - ACS Publications
… 2-Phenyl-2-propanol was … made to prepare the bromidefrom 2-phenyl-2-propanol with either phosphorus tribromide, 48% hydrobromic acid, or …
Number of citations: 6 pubs.acs.org
SV Kostjuk, AY Dubovik, IV Vasilenko, AN Frolov… - European polymer …, 2007 - Elsevier
… 2-Phenyl-2-propanol was prepared by the reaction of phenylmagnesium bromide with acetone in diethyl ether. The initiator was purified by double distillation over calcium hydride …
Number of citations: 42 www.sciencedirect.com
NAY Abduh, T Al-Garni, A Al Kahtani… - Materials Research …, 2020 - iopscience.iop.org
… and gas chromatography showed that 2-phenyl-2-propanol and acetophenone were the main products … The improvement in the conversion and selectivities of 2-phenyl-2-propanol and …
Number of citations: 5 iopscience.iop.org
RJ Rasse, RM Domínguez, A Herize… - Journal of physical …, 2007 - Wiley Online Library
… The rate coefficients are given by the following Arrhenius equations: for 2-phenyl-2-propanol log k1 (sĀ1)ž(11.01Æ 0.31)Ā (109.5Æ 2.8) kJ molĀ1 (2.303 RT)Ā1 and for 3-methyl-1-buten…
Number of citations: 4 onlinelibrary.wiley.com
VJ Forrat, DJ Ramón, M Yus - Tetrahedron: Asymmetry, 2007 - Elsevier
(S)-(+)-1-(4-{2-[Bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, which is a promising candidate as a cocaine abuse therapeutic agent, is prepared in several steps…
Number of citations: 29 www.sciencedirect.com
EF Perozzi, JC Martin - The Journal of Organic Chemistry, 1977 - ACS Publications
The oxidations of thianthrene, IV-phenylphenothiazine, and phenoxathiin with bromine in thepresence of the potassium salt of l, l, l, 3, 3, 3-hexafluoro-2-phenyl-2-propanol (RpOH) lead …
Number of citations: 16 pubs.acs.org
GP Johari, W Dannhauser - Physics and Chemistry of Liquids, 1972 - Taylor & Francis
… 1-phenyl-1-propanol (hereafter designated 1-1), l-phenyl-2propanol (1-Z), 2-phenyl-2-propanol (2-2) and 3-phenyl-1-propanol (3-1) were obtained from Chemical Samples Co. Their …
Number of citations: 17 www.tandfonline.com

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